molecular formula C17H13N3O3S B1226212 1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide

1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide

Cat. No. B1226212
M. Wt: 339.4 g/mol
InChI Key: APPXCMLRVQQRNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide is a member of naphthalenes and a sulfonic acid derivative.

Scientific Research Applications

  • Reaction with Platinum Complexes

    • Tollari et al. (2000) described the reaction of 1-methyl-2-(2′-pyridinyl)-1 H -indole with PtCl2, forming cycloplatinated products. X-ray structure determination showed metallation to platinum via the C3 carbon of the indole nucleus, chelated to the metal via the pyridine nitrogen atom. This reaction demonstrates the potential of 1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide in the formation of organometallic compounds (Tollari et al., 2000).
  • Synthesis of Peptidoleukotriene Antagonists

    • Research by Brown et al. (1992) involved the synthesis of 1,6-Substituted and 3,5-substituted indoles and indazoles, potent antagonists of peptidoleukotrienes LTD4 and LTE4, indicating the relevance of derivatives of 1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide in developing treatments for asthma (Brown et al., 1992).
  • Synthesis of Antitumor Agents

    • The work by Nguyen et al. (1990) included the synthesis of 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, demonstrating significant antitumor activity in vitro and in vivo. This research highlights the potential of 1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide in developing novel antineoplastic agents (Nguyen et al., 1990).
  • Applications in Photophysical Properties

    • Stasyuk et al. (2014) synthesized benzo[a]imidazo[5,1,2-cd]indolizines with 2-hydroxyphenyl substituents, exhibiting excited state intramolecular proton transfer. This indicates the potential of derivatives of 1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide in the study of photophysical properties (Stasyuk et al., 2014).
  • Use in Coordination Polymers

    • Li et al. (2012) reported on the synthesis of coordination polymers, demonstrating the ability of derivatives of 1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide to act as ligands in the formation of novel metal-organic frameworks (Li et al., 2012).

properties

Product Name

1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

1-methyl-2-oxo-N-pyridin-2-ylbenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C17H13N3O3S/c1-20-13-8-9-14(11-5-4-6-12(16(11)13)17(20)21)24(22,23)19-15-7-2-3-10-18-15/h2-10H,1H3,(H,18,19)

InChI Key

APPXCMLRVQQRNG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=N4)C=CC=C3C1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide
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1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide
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1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide
Reactant of Route 4
1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide
Reactant of Route 5
1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide
Reactant of Route 6
1-methyl-2-oxo-N-(2-pyridinyl)-6-benzo[cd]indolesulfonamide

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